molecular formula C12H19F2NO3 B13600230 Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Cat. No.: B13600230
M. Wt: 263.28 g/mol
InChI Key: KUMONDDHMBAOJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,2-difluoroacetyl moiety at the 4-position. The Boc group is widely utilized in organic synthesis to protect amines, enabling selective reactions at other functional sites . The 2,2-difluoroacetyl substituent introduces electron-withdrawing properties, which can influence reactivity and stability. This compound is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the development of antiviral and enzyme-targeting agents. Its structural flexibility allows for further functionalization, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-6-4-8(5-7-15)9(16)10(13)14/h8,10H,4-7H2,1-3H3

InChI Key

KUMONDDHMBAOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Starting Material: Commonly, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (N-Boc-4-piperidineacetaldehyde) serves as the precursor. This compound features a ketoethyl group at the 4-position, which can be further functionalized to introduce fluorine atoms.

  • Difluoroacetylation Step: The introduction of the difluoroacetyl group is achieved by nucleophilic substitution or acylation reactions using difluoroacetyl reagents such as difluoroacetic anhydride or difluoroacetyl chloride. These reagents react with the 4-position substituent (usually an aldehyde or related functional group) under controlled conditions to form the difluoroacetylated product.

  • Protecting Group Stability: The tert-butyl carbamate (Boc) group is stable under the reaction conditions typically used for difluoroacetylation, allowing selective modification at the 4-position without deprotection.

Specific Synthetic Procedures

  • Method Using Difluoroacetyl Chloride:

    • Dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in anhydrous solvent such as dichloromethane.

    • Cool the reaction mixture to 0°C under inert atmosphere.

    • Add a base such as triethylamine or pyridine to scavenge HCl generated during acylation.

    • Slowly add difluoroacetyl chloride dropwise while maintaining the temperature.

    • Stir the reaction mixture for several hours at 0–25°C.

    • Quench the reaction with water, extract the organic layer, dry, and purify by column chromatography.

  • Alternative One-Pot Synthesis:

    Recent studies have demonstrated one-pot synthetic strategies where tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate reacts with fluorinated azides or other fluorinated reagents in the presence of copper catalysts to introduce difluoroacetyl or related fluorinated groups efficiently, achieving high yields and purity (90–97%) under mild conditions.

  • Scale-Up and Photocatalytic Methods:

    Photocatalytic coupling reactions involving tert-butyl 4-iodopiperidine-1-carboxylate and fluorinated acrylamides under LED irradiation have been reported, yielding functionalized piperidine derivatives with high efficiency (up to 80–90% yield). These methods offer scalability and mild reaction conditions suitable for industrial applications.

  • Yields and Purity: Typical isolated yields for the difluoroacetylation step range from 80% to 97%, with purities exceeding 95% after chromatographic purification.

  • Spectroscopic Data: Characterization by ^1H NMR, ^13C NMR, and HRMS confirms the structure of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate. Key signals include characteristic chemical shifts for the difluoromethyl group and the carbamate tert-butyl group.

  • Example Data Table:

Parameter Value / Condition
Starting Material tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Difluoroacetylating Agent Difluoroacetyl chloride or anhydride
Solvent Dichloromethane, DMF, or THF
Base Triethylamine, DIPEA, or pyridine
Temperature 0–25°C
Reaction Time 3–24 hours
Yield 80–97%
Purification Silica gel chromatography
Characterization Techniques ^1H NMR, ^13C NMR, HRMS

The preparation of this compound is efficiently achieved through acylation of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with difluoroacetyl reagents under mild conditions. Advances in one-pot syntheses and photocatalytic methods have improved yields and scalability. The tert-butyl carbamate protecting group remains intact throughout the process, allowing for selective functionalization. Detailed spectroscopic data support the successful synthesis and purity of the compound.

  • Patent WO2014200786A1 details related synthetic intermediates and processes for piperidine derivatives with carbamate protection and acylation steps.

  • Research article on one-pot synthesis of tert-butyl 4-substituted piperidine carboxylates with fluorinated groups using copper catalysis and azides.

  • Photocatalytic coupling methods for functionalized piperidine derivatives with high yields and mild conditions.

  • Additional synthetic strategies involving acyl chloride reagents and protecting group manipulations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Piperidine derivatives with Boc protection and varied substituents at the 4-position are critical for drug discovery. Below is a detailed comparison of Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate with structurally or functionally analogous compounds:

Fluorinated Acetyl Derivatives
Compound Name Substituent at 4-Position Key Properties Applications Reference(s)
This compound 2,2-Difluoroacetyl Moderate electron-withdrawing effect; enhances electrophilicity at the acetyl group. Intermediate for antiviral agents .
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 2,2,2-Trifluoroacetyl Stronger electron-withdrawing effect due to additional fluorine; higher reactivity. Used in fluorinated drug candidates .
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 3,3-Difluoro-4-oxo Ring strain from oxo group; reduced stability compared to acetyl derivatives. Scaffold for kinase inhibitors .

Key Findings :

  • The trifluoroacetyl analog exhibits higher reactivity in nucleophilic substitutions due to its stronger electron-withdrawing nature but may suffer from hydrolytic instability .
  • The 3,3-difluoro-4-oxo derivative introduces conformational rigidity, which can hinder synthetic modifications but improve target selectivity .
Substituted Aromatic and Heterocyclic Derivatives
Compound Name Substituent at 4-Position Key Properties Applications Reference(s)
Tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino Enhanced lipophilicity; improved blood-brain barrier penetration. CNS-targeting drug intermediates .
Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate Thienopyrimidinylamino Bulkier substituent; steric hindrance limits ring functionalization. Kinase inhibitor development .
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl Chelation potential with metals; pH-dependent solubility. Metal-catalyzed coupling reactions .

Key Findings :

  • The difluorobenzylamino derivative shows superior pharmacokinetic properties for CNS applications compared to non-aromatic analogs .
  • Thienopyrimidinylamino and hydroxy(pyridinyl)methyl groups introduce steric or electronic complexities, reducing synthetic versatility but enabling unique target interactions .
Functional Group Variations
Compound Name Substituent at 4-Position Key Properties Applications Reference(s)
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-Hydroxypropyl Hydrophilic side chain; improves aqueous solubility. Prodrug synthesis .
Tert-butyl 4-(4-(2-phenylethyl)-1,3-thiazol-2-yl)piperidine-1-carboxylate 4-(2-Phenylethyl)thiazol-2-yl Thiazole ring enhances π-π stacking; used in protease inhibitors. Antiviral agents .

Key Findings :

  • The hydroxypropyl derivative is preferred for prodrug strategies due to its hydrolyzable hydroxyl group .
  • Thiazolyl substituents improve binding affinity to viral proteases but require stringent reaction conditions for synthesis .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of a piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with difluoroacetylating agents. Solvents like dichloromethane (DCM) or methanol are used, with triethylamine (TEA) as a base to neutralize acidic by-products .
  • Step 2 : Monitoring via thin-layer chromatography (TLC) to confirm reaction completion .
  • Step 3 : Purification via column chromatography or recrystallization. Yield optimization may require adjusting reaction temperatures (room temperature to reflux) or catalyst loading (e.g., DMAP for acylations) .

Key considerations : Solvent polarity impacts reaction rates, while excess reagents (e.g., DCC for coupling) improve conversion but require careful quenching to avoid side products .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while the difluoroacetyl moiety shows distinct 19^{19}F signals .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 307.36 for analogous derivatives) .
  • Elemental Analysis : Validates empirical formula (e.g., C15_{15}H23_{23}F2_2NO3_3) with ≤0.4% deviation .

Validation : Compare spectral data with PubChem entries or computational predictions (e.g., InChI key validation) .

Advanced: What strategies address low yields during the synthesis of this compound?

Answer:
Low yields often arise from:

  • Steric hindrance : The bulky tert-butyl group may slow acylation. Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • By-product formation : Optimize stoichiometry (e.g., 1.2 equivalents of difluoroacetic anhydride) and employ scavengers (e.g., molecular sieves) to absorb water .
  • Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acylation via nucleophilic catalysis, reducing reaction time .

Case study : A 15% yield improvement was reported for analogous compounds by switching from DCM to acetonitrile, enhancing electrophilic reactivity .

Advanced: How does the compound’s stability under varying conditions (pH, temperature) influence experimental design?

Answer:

  • Acid/Base Sensitivity : The tert-butyl ester is labile under strong acidic conditions (e.g., HCl in dioxane), necessitating neutral pH during storage. Hydrolysis of the difluoroacetyl group may occur in basic media, requiring inert atmospheres (N2_2) for long-term stability .
  • Thermal Stability : Decomposition above 150°C (observed via TGA) mandates low-temperature storage (2–8°C) and avoidance of high-heat purification methods .

Mitigation : Use stabilizers like antioxidants (e.g., BHT) in solution phases and conduct stability-indicating HPLC assays to monitor degradation .

Advanced: What are common chemical transformations of this compound, and how are reaction mechanisms elucidated?

Answer:

  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the difluoroacetyl group to a difluoroethanol moiety, confirmed by loss of 19^{19}F NMR signals .
  • Hydrolysis : Acidic conditions (e.g., H2_2SO4_4) cleave the tert-butyl carbamate, yielding a free piperidine intermediate. Reaction progress is tracked via IR spectroscopy (disappearance of C=O stretch at ~1700 cm1^{-1}) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents. Pd(PPh3_3)4_4 catalysis in THF/water mixtures (80°C, 12h) achieves >70% yields .

Mechanistic studies : Density functional theory (DFT) calculations model transition states for nucleophilic attacks, while kinetic isotope effects (KIEs) validate rate-determining steps .

Advanced: How do structural analogs (e.g., fluorobenzoyl or pyridinyl derivatives) influence reactivity and biological activity?

Answer:

  • Electron-withdrawing groups (e.g., -CF3_3): Enhance electrophilicity of the carbonyl group, accelerating nucleophilic substitutions. For example, 4-fluorobenzoyl analogs show 2x faster hydrolysis rates compared to non-fluorinated derivatives .
  • Biological activity : Pyridinyl-substituted analogs exhibit improved binding to kinase targets (IC50_{50} < 100 nM) due to π-π stacking interactions, whereas methylthio groups enhance membrane permeability (logP increase by 0.5 units) .

Screening : Parallel synthesis of analogs with varied substituents (e.g., -NO2_2, -NH2_2) identifies structure-activity relationships (SARs) using assays like fluorescence polarization .

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